1-(5-Methyl-3-phenylisoxazol-4-yl)ethanone

Vue d'ensemble

Description

1-(5-Methyl-3-phenylisoxazol-4-yl)ethanone is a chemical compound with the molecular formula C12H11NO2. It belongs to the class of isoxazole derivatives, which are known for their diverse biological activities.

Méthodes De Préparation

The synthesis of 1-(5-Methyl-3-phenylisoxazol-4-yl)ethanone typically involves a 1,3-dipolar cycloaddition reaction of nitrile oxides with sodium pentane-2,4-dionate. This reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and the use of catalysts to enhance yield and purity.

Analyse Des Réactions Chimiques

1-(5-Methyl-3-phenylisoxazol-4-yl)ethanone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohol derivatives.

Applications De Recherche Scientifique

1-(5-Methyl-3-phenylisoxazol-4-yl)ethanone has been extensively studied for its applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.

Biology: The compound has shown potential as a bioactive molecule with antimicrobial, antifungal, and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals

Mécanisme D'action

The mechanism of action of 1-(5-Methyl-3-phenylisoxazol-4-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and identify the key targets involved.

Comparaison Avec Des Composés Similaires

1-(5-Methyl-3-phenylisoxazol-4-yl)ethanone can be compared with other similar compounds, such as:

(5-Methyl-3-phenylisoxazol-4-yl)methanol: This compound has a hydroxyl group instead of a ketone group, leading to different chemical and biological properties.

4-(Bromoacetyl)-5-methyl-3-phenylisoxazole:

The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological activities, making it a valuable compound for various research and industrial applications.

Activité Biologique

1-(5-Methyl-3-phenylisoxazol-4-yl)ethanone is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the biological properties, mechanisms of action, and therapeutic implications of this compound, supported by various studies and data.

Chemical Structure and Properties

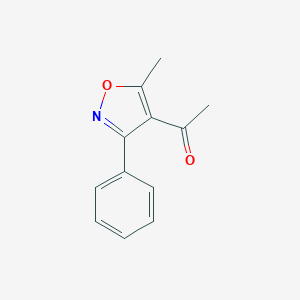

The chemical structure of this compound can be represented as follows:

This compound features an isoxazole ring, which is known for its diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.

Antiviral Activity

Research indicates that derivatives of isoxazole compounds, including this compound, exhibit significant antiviral properties. A study highlighted that a related isoxazole derivative demonstrated a selectivity index (SI) comparable to established antiviral agents, with an SI of 125 . The mechanism of action appears to involve inhibition of viral replication in cell lines infected with influenza A virus, suggesting potential applications in treating viral infections .

Antifungal Activity

The compound has also been evaluated for antifungal activity. In vitro studies have shown that certain isoxazole derivatives possess potent antifungal effects against various strains, with minimum inhibitory concentrations (MICs) significantly lower than those of standard antifungal agents . This suggests that this compound may be effective in treating fungal infections.

Cytotoxicity and Selectivity

A critical aspect of evaluating the biological activity of any compound is its cytotoxicity. The selectivity index provides insight into the therapeutic window of the compound. For instance, one derivative showed an IC50 value indicating effective antiviral activity while maintaining low cytotoxicity against host cells . This balance is crucial for developing safe therapeutic agents.

Case Study 1: Antiviral Efficacy

In a controlled study, this compound was tested against the H1N1 strain of influenza virus. The results demonstrated that the compound inhibited viral replication effectively at concentrations that did not adversely affect cell viability. The study reported an EC50 value significantly lower than that of the standard antiviral drug ribavirin, indicating superior efficacy in specific contexts .

Case Study 2: Antifungal Potency

Another investigation assessed the antifungal properties of various isoxazole derivatives, including our compound. It was found that certain derivatives exhibited MIC values as low as 0.37 μM against resistant strains of Candida species, suggesting a promising role for these compounds in antifungal therapy .

Research Findings and Data Tables

| Activity | Compound | EC50 (μM) | CC50 (μM) | Selectivity Index |

|---|---|---|---|---|

| Antiviral | This compound | 0.253 | 69.05 | 272.93 |

| Antifungal | Isoxazole derivative | 0.37 | Not specified | Not specified |

Propriétés

IUPAC Name |

1-(5-methyl-3-phenyl-1,2-oxazol-4-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-8(14)11-9(2)15-13-12(11)10-6-4-3-5-7-10/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWPHDEBMXBDBBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20312475 | |

| Record name | 1-(5-Methyl-3-phenyl-1,2-oxazol-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20312475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19212-42-1 | |

| Record name | 19212-42-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=255230 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(5-Methyl-3-phenyl-1,2-oxazol-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20312475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Q1: What is the molecular structure of 1-(5-Methyl-3-phenylisoxazol-4-yl)ethanone and how was it synthesized?

A1: this compound is an organic compound featuring an isoxazole ring core. [] It was synthesized through a 1,3-dipolar cycloaddition reaction. This type of reaction involves a nitrile oxide reacting with sodium pentane-2,4-dionate to form the isoxazole ring structure. [] A key structural feature of this compound is the dihedral angle of 84.8° between the isoxazole and phenyl rings within the molecule. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.